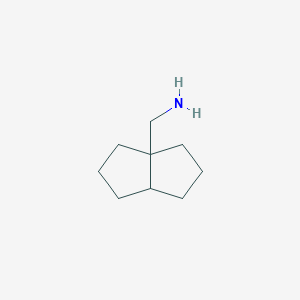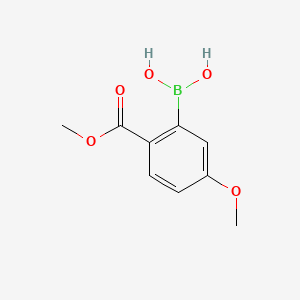![molecular formula C9H11N3O B13475899 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine](/img/structure/B13475899.png)
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolopyridine core linked to an ethanamine moiety through an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine typically involves the reaction of 5-hydroxy-7-azaindole with an appropriate alkylating agent. One common method includes the use of methyl 2,4-difluorobenzoate as the alkylating agent in the presence of a base such as potassium phosphate and a solvent like diethylene glycol dimethyl ether. The reaction is carried out at elevated temperatures, around 110°C, for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: An intermediate for the synthesis of BCL-2 inhibitors.
Uniqueness
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethanamine moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)ethanamine |
InChI |
InChI=1S/C9H11N3O/c10-2-4-13-8-5-7-1-3-11-9(7)12-6-8/h1,3,5-6H,2,4,10H2,(H,11,12) |
Clé InChI |
GWXPLCLNABPCAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=NC=C(C=C21)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)

![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)


![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)

